2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid
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Overview
Description
2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a pyrazole ring, which is further connected to an acetic acid moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced difluoromethylation reagents and catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group and nitro group play crucial roles in its biological activity by modulating the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid
- 2-[5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
- 2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]propanoic acid
Uniqueness
2-[5-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both a difluoromethyl group and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development .
Properties
IUPAC Name |
2-[5-(difluoromethyl)-4-nitropyrazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c7-6(8)5-3(11(14)15)1-9-10(5)2-4(12)13/h1,6H,2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACHOJZYNNBLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])C(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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